molecular formula C17H20N4O2 B2763407 N-benzyl-2-nitro-5-piperazin-1-ylaniline CAS No. 346704-07-2

N-benzyl-2-nitro-5-piperazin-1-ylaniline

Cat. No. B2763407
CAS RN: 346704-07-2
M. Wt: 312.373
InChI Key: CBTLBNSQWKCFPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-2-nitro-5-piperazin-1-ylaniline” is a chemical compound with the molecular formula C17H20N4O2 and a molecular weight of 312.37 . It is primarily used for research purposes .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the search results. It’s important to note that the chemical reactions it undergoes would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results. Typically, these properties would include characteristics like boiling point, melting point, solubility, and stability .

Scientific Research Applications

Antiviral Activity Research on nitroimidazole derivatives, closely related to N-benzyl-2-nitro-5-piperazin-1-ylaniline, has shown promise in developing new non-nucleoside reverse transcriptase inhibitors for treating HIV. For instance, derivatives synthesized from related compounds have been evaluated for their anti-HIV-1 and anti-HIV-2 activity, demonstrating the therapeutic potential of such molecules in antiviral treatment (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Fluorescent Probing for Biological Systems Studies on naphthalimide-based probes, incorporating piperazine structures similar to this compound, have developed fluorescence probes for detecting hydrogen sulfide in mitochondria. These probes have shown significant potential for investigating biological functions and the pathological roles of hydrogen sulfide in living systems, given their low cytotoxicity and excellent selectivity (Pak et al., 2016).

Chiral Derivatizing Agent for Amino Acids The application of chiral derivatizing agents, similar in function to the compound of interest, has been explored for the high-performance liquid chromatographic separation of enantiomers of unnatural secondary amino acids. Such developments underscore the role of these compounds in analytical chemistry, particularly in the resolution of chiral molecules (Péter, Vékes, Tóth, Tourwé, & Borremans, 2002).

Antileishmanial and Antituberculosis Activities Compounds with structures incorporating piperazinyl-linked benzamidine substituents have shown significant antileishmanial activity. The exploration of such compounds, akin to this compound, in treating Leishmania major highlights the potential of these molecules in developing treatments for parasitic infections (Tahghighi et al., 2011). Similarly, derivatives of 5-nitro-furan-2-carboxylic acid with piperazine substituents have shown improved bioavailability and potent anti-tuberculosis activity, suggesting their utility in addressing bacterial infections (Tangallapally et al., 2006).

Analytical Applications The use of nitro- and piperazine-based reagents for monitoring airborne isocyanates through liquid chromatography has been documented, indicating the importance of such compounds in environmental and industrial hygiene analysis. These reagents facilitate the determination of mono- and diisocyanates in air samples, underscoring their utility in occupational health and safety (Vogel & Karst, 2002).

Mechanism of Action

The mechanism of action of “N-benzyl-2-nitro-5-piperazin-1-ylaniline” is not specified in the search results. As a research chemical, its mechanism of action would depend on the context of the research .

Future Directions

The future directions for “N-benzyl-2-nitro-5-piperazin-1-ylaniline” are not specified in the search results. As a research chemical, its future applications would depend on the outcomes of ongoing and future research studies .

properties

IUPAC Name

N-benzyl-2-nitro-5-piperazin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-21(23)17-7-6-15(20-10-8-18-9-11-20)12-16(17)19-13-14-4-2-1-3-5-14/h1-7,12,18-19H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTLBNSQWKCFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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